Metastat

Prostate cancer Metastasis In vivo efficacy

Researchers requiring MMP inhibition without antimicrobial activity face supply inconsistency with generic tetracyclines. Metastat (CMT-3) solves this with compound-specific potency and selectivity. • 51.5% reduction in lung metastases vs. 26.8% for doxycycline (Dunning rat model) • IC₅₀ 0.3 μg/mL for MMP-13-over 100-fold more potent than doxycycline • 2.4-fold greater osteoclast apoptosis (44.9% vs. 18.9% at 10 μg/mL) • No antimicrobial activity, eliminating antibiotic resistance and microbiome disruption risks Supplied with rigorous analytical documentation. Reliable global shipping for repeatable research.

Molecular Formula C19H17NO7
Molecular Weight 371.3 g/mol
CAS No. 15866-90-7
Cat. No. B612271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetastat
CAS15866-90-7
SynonymsCMT-3;  CMT 3;  CMT3;  COL3;  COL-3;  COL 3;  Incyclinide;  4-dedimethylamino sancycline;  Chemically modified tetracycline-3. US brand name: Metastat.
Molecular FormulaC19H17NO7
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O
InChIInChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1
InChIKeyNBRQRXRBIHVLGI-OWXODZSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metastat: MMP Inhibitor Overview


Metastat (Incyclinide; CMT-3; COL-3; CAS 15866-90-7) is a chemically modified tetracycline (CMT) specifically engineered to eliminate antimicrobial activity while preserving and enhancing matrix metalloproteinase (MMP) inhibition [1]. It belongs to the class of non-antimicrobial tetracycline analogs that target extracellular matrix degradation, angiogenesis, tumor invasion, and metastasis [2]. The compound has advanced to Phase II clinical trials for multiple oncology and dermatology indications, including AIDS-related Kaposi sarcoma and rosacea, and has been evaluated in Phase I pharmacokinetic studies in patients with refractory metastatic cancer and recurrent high-grade gliomas [3].

MMP Inhibition Designed for MMP-dependent tumor invasion, metastasis, and angiogenesis research models
Non-antimicrobial Eliminates antibiotic resistance risk in chronic non-infectious disease model studies
Preclinical models Reported model-response in prostate cancer metastasis, glioma, and periodontal bone loss studies

Why Metastat Substitution Fails


Generic substitution with antimicrobial tetracyclines (e.g., doxycycline) or other CMT analogs fails due to fundamental differences in potency, selectivity, and mechanism. Direct comparative studies demonstrate that Metastat (CMT-3/COL-3) exhibits significantly greater cytotoxicity, MMP inhibition, and in vivo anti-metastatic efficacy than doxycycline [1]. Within the CMT series, structure-activity relationships reveal that CMT-3 ranks intermediate in periodontal bone loss protection (CMT-8 > CMT-1 > CMT-3 > doxycycline > CMT-4 > CMT-7), highlighting that not all CMTs are functionally equivalent [2]. Furthermore, Metastat's lack of antimicrobial activity eliminates the risk of antibiotic resistance selection and microbiome disruption, a critical differentiator for chronic administration in non-infectious disease models [3]. The quantitative evidence below substantiates why compound-specific procurement is essential for reproducible research outcomes.

Antimicrobial tetracyclines (e.g., doxycycline) retain antibiotic activity that may confound non-infectious disease model endpoints.

CMT analog rank-order varies by endpoint; reported periodontal bone loss protection rank (CMT-8 > CMT-1 > CMT-3 > doxycycline) indicates compound-specific procurement is required.

MMP-13 selectivity and mitochondrial translation effects differ across CMTs, so results from other tetracycline analogs may not directly transfer to Metastat studies.

Metastat Head-to-Head Evidence


Anti-Metastatic Efficacy in Prostate Cancer

In the Dunning MAT LyLu rat metastatic prostate cancer model, oral administration of Metastat (CMT-3/COL-3) demonstrated significantly greater reduction in lung metastases compared to doxycycline. Metastat-treated animals had 28.9 ± 15.4 metastatic sites per animal versus 43.6 ± 18.8 sites for doxycycline-treated animals and 59.5 ± 13.9 sites for untreated controls (p < 0.01) [1]. This represents a 51.5% reduction in metastases for Metastat compared to a 26.8% reduction for doxycycline, a nearly two-fold greater anti-metastatic effect.

Lung Metastasis Count
Head-to-head
Metastat: 28.9 ± 15.4 sites/animal Doxycycline: 43.6 ± 18.8 sites/animal
Reported anti-metastatic model-response context
Dunning MAT LyLu rat model; oral gavage
Prostate cancer Metastasis In vivo efficacy

Cytotoxicity in Cancer Cell Lines

In a direct comparative study of cytotoxicity across multiple human cancer cell lines, Metastat (COL-3) exhibited significantly greater cytotoxic potency than doxycycline. In A549 lung adenocarcinoma cells, COLO357 pancreatic cancer cells, and HT29 colorectal adenocarcinoma cells, Metastat was consistently more cytotoxic at equivalent concentrations [1]. Mitochondrial translation assays confirmed that Metastat retains potent inhibition of mitochondrial protein synthesis while also causing a marked drop in nuclear-encoded succinate dehydrogenase subunit A and citrate synthase activity—effects not observed with doxycycline [1]. The GI₅₀ (50% growth inhibition) of Metastat in prostate tumor cells was ≤5.0 μg/mL, significantly lower than doxycycline [2].

Cytotoxicity GI₅₀
Head-to-head
Metastat: GI₅₀ ≤ 5.0 μg/mL Doxycycline: GI₅₀ > 5.0 μg/mL
Reported cytotoxicity endpoint context; supports cell-model response comparison
Prostate tumor cell proliferation assay
Cytotoxicity Cancer cell lines Mitochondrial targeting

MMP-13 Selective Inhibition

Metastat (COL-3/CMT-3) demonstrates pronounced selectivity for MMP-13 (collagenase-3) with an IC₅₀ of 0.3 μg/mL, compared to doxycycline's IC₅₀ for MMP-13 of 2–50 μM (approximately 0.7–18.5 μg/mL) [1]. This translates to a >100-fold difference in potency depending on doxycycline assay conditions. For MMP-1, Metastat exhibits an IC₅₀ of 34 μg/mL, while doxycycline shows minimal inhibition with IC₅₀ >400 μM (approximately >200 μg/mL) [1]. The differential selectivity profile underscores Metastat's distinct binding interactions with the MMP catalytic domain.

MMP-13 IC₅₀
Reported
Metastat: 0.3 μg/mL Doxycycline: 2–50 μM (~0.7–18.5 μg/mL)
Supports MMP-13 isoform-selectivity assay context
In vitro MMP inhibition assays
MMP-13 Collagenase-3 Enzyme inhibition

Osteoclast Apoptosis Induction

In cultures of mature rabbit osteoclasts, Metastat (CMT-3) induced significantly higher levels of apoptosis compared to doxycycline. At 10 μg/mL, Metastat increased osteoclast apoptosis to 44.9 ± 6.3% versus 18.9 ± 4.0% for doxycycline and 5.5 ± 1.4% for untreated controls (p < 0.001) [1]. Furthermore, at 5 μg/mL in murine osteoblast/marrow cocultures over 11 days, Metastat reduced bone resorption to 21 ± 9% of control, while doxycycline reduced resorption to only 49 ± 4% of control (p < 0.01) [1].

Osteoclast Apoptosis
Head-to-head
Metastat: 44.9 ± 6.3% at 10 μg/mL Doxycycline: 18.9 ± 4.0% at 10 μg/mL
Reported pro-apoptotic endpoint context in osteoclasts; supports bone-resorption model interpretation
Mature rabbit osteoclasts; 24 h culture
Osteoclast apoptosis Bone resorption Osteoporosis

Clinical Pharmacokinetics

In a Phase I pharmacokinetic study of 35 patients with refractory metastatic cancer, Metastat (COL-3) exhibited a median terminal half-life of 59.8 hours (range: 25.8–144 hours) [1]. The median apparent volume of distribution was 50.2 L, and apparent clearance was 9.93 mL/min [1]. This extended half-life supports once-daily oral administration in clinical and preclinical studies. In a separate Phase I trial in recurrent high-grade glioma, the maximum tolerated dose (MTD) was established at 75 mg/m²/day in patients not receiving enzyme-inducing antiseizure drugs, with dose-proportional pharmacokinetics observed [2].

Terminal Half-life
Reported
59.8 h (median)
Reported pharmacokinetic endpoint context; supports exposure-model interpretation for research
Phase I study (n=35); oral administration
Pharmacokinetics Oral bioavailability Clinical dosing

Periodontal Bone Loss Efficacy

In a rat model of endotoxin-induced periodontal bone loss, six tetracyclines were compared head-to-head at 2 mg/day oral dosing. The rank order of efficacy in inhibiting periodontal breakdown was: CMT-8 > CMT-1 > CMT-3 (Metastat) > doxycycline > CMT-4 > CMT-7 [1]. Metastat (CMT-3) demonstrated intermediate efficacy within the CMT series but significantly outperformed doxycycline. The in vivo efficacy of these drugs was significantly correlated with bone resorption (r² = -0.77, P < 0.01) and gelatinase inhibitory activity (r² = -0.84, P < 0.01) [1].

Periodontal Bone Loss Rank
Ranked
Rank 3 of 6
Reported rank within tested CMT series; supports compound-specific selection
Rat endotoxin-periodontitis model; 2 mg/day oral 6d
Periodontal disease Bone resorption MMP inhibition

Metastat Research Applications


Prostate Cancer Anti-Metastatic Research

Based on direct head-to-head evidence showing a 51.5% reduction in lung metastases in the Dunning rat prostate cancer model (versus 26.8% for doxycycline) [4], Metastat is the preferred compound for studies targeting metastatic progression in prostate cancer. Its superior anti-metastatic efficacy provides a robust positive control or test agent for evaluating combination therapies or novel anti-metastatic mechanisms.

MMP-13 in Tumor Angiogenesis & Invasion

With an IC₅₀ of 0.3 μg/mL for MMP-13 inhibition—over 100-fold more potent than doxycycline [4]—Metastat is ideally suited for investigations where selective targeting of collagenase-3 (MMP-13) is required. This includes studies of tumor angiogenesis, where MMP-13 promotes VEGF-A secretion and blood vessel formation, as well as invasion assays in MMP-13-expressing cancer cell lines.

Osteoclast Apoptosis & Bone Resorption Studies

Metastat induces 2.4-fold greater osteoclast apoptosis than doxycycline (44.9% vs. 18.9% at 10 μg/mL) and reduces bone resorption to 21% of control versus 49% for doxycycline [4]. These quantitative advantages make Metastat the superior tool for ex vivo and in vivo studies of pathological bone resorption, including osteoporosis, metastatic bone disease, and periodontitis.

Mitochondrial Dysfunction in Cancer Cells

Direct comparative studies demonstrate that Metastat exhibits significantly greater cytotoxicity than doxycycline across A549, COLO357, and HT29 cancer cell lines, with a distinct mechanism involving both mitochondrial translation inhibition and depletion of nuclear-encoded mitochondrial proteins [4]. Researchers investigating mitochondrial oncotargets will find Metastat a more potent and mechanistically informative compound than doxycycline.

Application
Selection Property
Validation Focus
Prostate cancer metastasis models
Comparative anti-metastatic model response
Lung metastasis endpoint assessment
MMP-13 pathway inhibition studies
MMP-13 isoform selectivity profile
Catalytic domain inhibition assay
Osteoclast apoptosis research
Pro-apoptotic osteoclast endpoint context
Bone resorption inhibition endpoint
Mitochondrial oncotarget research
Mitochondrial translation inhibition context
Cytotoxicity endpoint comparison across cancer lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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